securinega amamine D

Description

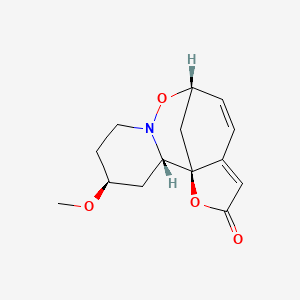

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

(1S,2S,4S,9S)-4-methoxy-8,15-dioxa-7-azatetracyclo[7.6.1.01,12.02,7]hexadeca-10,12-dien-14-one |

InChI |

InChI=1S/C14H17NO4/c1-17-10-4-5-15-12(7-10)14-8-11(19-15)3-2-9(14)6-13(16)18-14/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11+,12-,14-/m0/s1 |

InChI Key |

RYGVDBGZIQLYCQ-OPDFLTKYSA-N |

Isomeric SMILES |

CO[C@H]1CCN2[C@@H](C1)[C@]34C[C@H](O2)C=CC3=CC(=O)O4 |

Canonical SMILES |

COC1CCN2C(C1)C34CC(O2)C=CC3=CC(=O)O4 |

Synonyms |

secu'amamine D |

Origin of Product |

United States |

Structural Elucidation and Chemical Properties

Isolation and Characterization

Securinega amamine D was first isolated from the wood of the Japanese medicinal plant Securinega suffruticosa var. amamiensis, a plant also known as "Amami-hitotsubahagi" found in the Ryukyu Islands of Japan. acs.org The isolation process involved the extraction of the plant material and subsequent chromatographic separation to yield the pure compound. acs.org

The structure of this compound was determined through a combination of spectroscopic techniques. nih.govacs.org Analysis of its mass spectrometry data established its molecular formula. Further detailed structural information was obtained through one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org

Unique Structural Features

The chemical structure of this compound is what distinguishes it within the Securinega alkaloid family. It is identified as a C4-methoxy derivative of phyllantidine. nih.gov The absolute configuration of this compound was determined by comparing its circular dichroism (CD) spectrum with that of phyllantidine. acs.org The CD spectrum of this compound showed Cotton effects at λmax 208 nm (Δε -2.66) and λmax 264 nm (Δε -20.84), which were similar to those observed for phyllantidine. acs.org

Spectroscopic Data

The characterization of this compound was heavily reliant on spectroscopic data. The following table summarizes the key spectroscopic information reported in its initial isolation study:

| Spectroscopic Data for this compound | |

| Molecular Formula | Determined by High-Resolution Mass Spectrometry (HRMS). |

| ¹H and ¹³C NMR | Used to determine the connectivity and chemical environment of atoms. |

| 2D NMR (COSY, HMQC, HMBC) | Provided detailed correlations for structural elucidation. |

| Circular Dichroism (CD) | λmax 208 nm (Δε -2.66) and λmax 264 nm (Δε -20.84). acs.org |

Chemical Synthesis Strategies for Securinega Amamine D

General Synthetic Challenges of the Securinega Alkaloid Framework

The core structure of Securinega alkaloids is a compact tetracyclic system that features a butenolide moiety and a tertiary amine. nih.govresearchgate.net The construction of this fused tetracyclic framework has historically been a primary focus of synthetic efforts. researchgate.netdntb.gov.ua A significant hurdle lies in the stereocontrolled formation of the multiple chiral centers within the molecule. The piperidine (B6355638) ring (A-ring) in particular can undergo various oxidative and stereochemical variations, leading to a wide array of structurally diverse alkaloids. dntb.gov.uanih.gov

Key challenges in the synthesis of the Securinega alkaloid framework include:

Construction of the Fused Tetracyclic Core: Efficiently assembling the interconnected ring system with the correct stereochemistry is a primary obstacle. dntb.gov.uajohnwoodgroup.com

Installation of the Butenolide Moiety: The α,β,γ,δ-unsaturated bicyclic-γ-lactone motif is a characteristic feature that requires specific synthetic strategies to construct. acs.orgacs.org

Control of Stereochemistry: The presence of multiple stereocenters, including a bridged quaternary center in some cases, necessitates highly stereoselective reactions. acs.orgnih.gov The species-dependent distribution of stereoisomers in nature further complicates synthetic design. illinois.edu

Oxidative Diversification: Many Securinega alkaloids are biosynthetically derived from simpler precursors through oxidative processes, particularly on the piperidine core. researchgate.netdntb.gov.ua Replicating this diversification synthetically to access high-oxidation state alkaloids is a significant challenge. hku.hkresearchgate.net

Collective and Total Synthesis Approaches Targeting Securinega Amamine D

Recent advances in synthetic methodology have enabled the total synthesis of several Securinega alkaloids, including the C4-oxygenated derivative, secu'amamine D. researchgate.netdntb.gov.ua These syntheses often rely on strategies that can be adapted to produce multiple members of the alkaloid family.

A collective total synthesis of various C4-oxygenated securinine-type alkaloids, including secu'amamine D, has been achieved. researchgate.netdntb.gov.uanih.gov This approach addresses the lack of a general synthetic solution for accessing these high-oxidation state compounds. researchgate.netdntb.gov.ua The core of this strategy involves the stereocontrolled diversification of the piperidine core within the (neo)securinane scaffold. dntb.gov.uanih.gov

A key transformation in the synthesis of secu'amamine D involves a 1,2-Meisenheimer rearrangement. researchgate.netresearchgate.net This reaction, performed on an N-oxide precursor, leads to the formation of the C4-oxygenated framework. nih.govresearchgate.net Specifically, the synthesis of secu'amamine D was accomplished through the N-oxidation of a precursor followed by a 1,2-Meisenheimer rearrangement, which yielded the final product. researchgate.net

Divergent synthesis has emerged as a powerful strategy for accessing a variety of Securinega alkaloids from a common intermediate. acs.orgnih.gov This approach is particularly valuable for producing structurally related compounds with different oxidation states and stereochemistries. dntb.gov.ua

In the context of secu'amamine D, a divergent route has been developed that allows for its synthesis alongside other C4-oxygenated alkaloids like securingine A. researchgate.net This strategy leverages the differential reactivity of a common precursor to undergo either a 1,2-Meisenheimer rearrangement to yield secu'amamine D or a Cope elimination to produce securingine A. researchgate.net This highlights the ability to selectively control the reaction pathway to access distinct members of the alkaloid family.

Key Methodologies and Reaction Development

The successful synthesis of complex molecules like secu'amamine D relies on the development and application of specialized chemical reactions and methodologies.

The ability to control the stereochemistry during oxidation and epimerization reactions is crucial for the synthesis of C4-oxygenated Securinega alkaloids. dntb.gov.uanih.gov Synthetic strategies have been developed that feature stereocontrolled oxidation, rearrangement, and epimerization at the N1 and C2-C4 positions of the piperidine core. researchgate.netdntb.gov.uanih.gov

For example, a late-stage, light-mediated epimerization has been employed to control the stereochemistry of the piperidine ring. acs.orgcassyni.com This method allows for the conversion of the most accessible stereoisomer to the most stable one, providing a powerful tool for achieving the desired stereochemical outcome. cassyni.com

Anion Relay Chemistry (ARC) is a powerful multicomponent coupling strategy that has been successfully applied to the total synthesis of Securinega alkaloids, including the related compound secu'amamine A. acs.orgnih.govnih.gov This methodology allows for the rapid construction of complex molecular skeletons from simpler building blocks in a single flask. acs.orgnih.gov

Type II ARC, in particular, has been utilized to assemble the full linear carbon and nitrogen skeleton of secu'amamine A with the necessary stereochemistry and functionality. acs.orgnih.gov This approach mimics nature's elegant biosynthesis of diverse molecular structures from simple precursors. acs.orgnih.gov While not directly applied to secu'amamine D in the provided context, the success of ARC in the synthesis of a closely related alkaloid highlights its potential as a powerful tool for the construction of other complex Securinega alkaloids. researchgate.net

Vinylogous Mannich Reactions

The vinylogous Mannich reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, creating β-amino carbonyl compounds from an amine, a carbonyl compound, and a vinylogous enolate. numberanalytics.com In the context of Securinega alkaloid synthesis, this reaction has been instrumental in constructing key structural motifs. uzh.chillinois.edu

A bio-inspired, vinylogous Mannich-type reaction is a key step in building the sp3–sp2 attached-ring system found in many Securinega alkaloids. researchgate.net This approach often involves the reaction of a silyloxyfuran, serving as a precursor to the D ring, with an iminium species generated in situ from a piperidine derivative (the A ring). uzh.ch This strategy has been successfully employed in the synthesis of various alkaloids, demonstrating its utility in assembling the core structure. illinois.eduresearchgate.net The reaction can be extended to more complex systems, and variations like the vinylogous Mukaiyama-Mannich reaction have also been utilized. illinois.edu

For instance, the synthesis of secu'amamine E, a related alkaloid, features a vinylogous Mannich reaction to introduce the A ring. uzh.ch This highlights the adaptability of the reaction in constructing the characteristic bridged ring systems of these natural products. uzh.ch

Table 1: Key Features of Vinylogous Mannich Reactions in Securinega Alkaloid Synthesis

| Feature | Description | Reference |

| Key Bond Formation | Constructs the crucial C2-C9 bond. | illinois.edu |

| Reactants | Typically involves a silyloxyfuran (D-ring precursor) and a piperidine-derived iminium ion (A-ring precursor). | uzh.ch |

| Reaction Type | Bio-inspired, vinylogous Mannich or Mukaiyama-Mannich reaction. | researchgate.netillinois.edu |

| Significance | Enables the assembly of the sp3–sp2 attached-ring system. | researchgate.net |

Suzuki Coupling Reactions

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a versatile method for creating carbon-carbon bonds. scirp.orgorganic-chemistry.org Its significance in the synthesis of complex molecules is well-established. thieme-connect.com

In the total synthesis of certain Securinega alkaloids, the Suzuki coupling reaction plays a crucial role in the construction of the piperidine ring. researchgate.net This strategy demonstrates the power of modern cross-coupling reactions to forge key bonds in intricate molecular architectures. The reaction's tolerance of various functional groups makes it particularly suitable for late-stage applications in the synthesis of complex natural products. researchgate.net

The mechanism of the Suzuki coupling involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. scirp.org

Intramolecular Aza-Michael Addition Reactions

The intramolecular aza-Michael addition is a key cyclization strategy employed in the synthesis of nitrogen-containing heterocyclic compounds. This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl system within the same molecule.

In the synthesis of Securinega alkaloids, this reaction is pivotal for establishing the propellane skeleton. researchgate.net For example, in the synthesis of secu'amamine E, an intramolecular aza-Michael addition is used to form the B ring. uzh.chnih.gov This cyclization is often a crucial step in forming the characteristic bridged bicyclic core of these alkaloids. uzh.ch The reaction can be highly stereoselective, allowing for the controlled formation of complex three-dimensional structures.

The synthesis of 4-desmethoxysecuringine A involves an intramolecular 1,4-conjugate addition of a hydroxylamine (B1172632) moiety, which is a variation of the aza-Michael addition. nih.gov

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and widely used transformation in organic synthesis for the construction of cyclic systems. thieme-connect.debeilstein-journals.org This reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalysts, facilitates the formation of a new double bond within a diene substrate, leading to a cyclic product. researchgate.net

The utility of RCM has been demonstrated in the synthesis of various Securinega alkaloids, where it has been employed to form either the C or D rings of the tetracyclic framework. uzh.ch For example, in one pioneering synthesis of racemic securinine (B1681715), RCM was used to construct the C ring from a diene precursor. uzh.ch This approach highlights the efficiency of RCM in building the complex ring systems of these natural products. mountainscholar.org

However, the presence of amines can sometimes be problematic in RCM reactions, as they can degrade the ruthenium catalysts. nih.gov Careful selection of reaction conditions and protecting groups is therefore crucial when applying this methodology to nitrogen-containing molecules like the Securinega alkaloids.

Table 2: Application of RCM in Securinega Alkaloid Synthesis

| Ring Formed | Catalyst | Significance | Reference |

| C Ring | Grubbs' first-generation catalyst | Established the utility of RCM for the tetracyclic core. | uzh.ch |

| C/D Rings | Tandem RCM | Efficient one-step formation of both rings. | uzh.ch |

Polonovski Reaction in Oxidation State Diversification

The Polonovski reaction is a classic transformation that involves the reaction of a tertiary amine N-oxide with an activating agent, typically acetic anhydride (B1165640) or trifluoroacetic anhydride, to form an iminium ion. This intermediate can then be trapped by a nucleophile.

In the context of Securinega alkaloid synthesis, the Polonovski reaction has been ingeniously applied for oxidation state diversification. kaist.ac.kr Specifically, a VO(acac)₂-mediated C2-selective Polonovski reaction of a (viro)allosecurinine N-oxide derivative has been developed. kaist.ac.krnih.gov This regioselective reaction provides access to a key C2-enamine derivative, which serves as a versatile intermediate for the synthesis of high-oxidation state Securinega alkaloids like secu'amamine A. kaist.ac.krresearchgate.netresearchgate.net

This strategy is particularly significant because it allows for the introduction of functionality at the C2 position of the piperidine ring, a common site of oxidation in the biosynthesis of these alkaloids. researchgate.netscite.ai The ability to selectively functionalize this position opens up synthetic routes to a wider range of structurally diverse Securinega natural products. nih.gov

Asymmetric Synthesis of this compound and Related Compounds

The asymmetric synthesis of chiral molecules, yielding a single enantiomer, is a cornerstone of modern organic chemistry, particularly for the preparation of biologically active compounds. In the realm of Securinega alkaloids, which possess multiple stereocenters, enantioselective synthesis is crucial.

Several strategies have been developed for the asymmetric synthesis of Securinega alkaloids. One approach involves the use of a chiral auxiliary to control the stereochemistry of key bond-forming reactions. Another powerful method is the use of chiral catalysts in reactions such as the asymmetric Mannich reaction. numberanalytics.com

The enantioselective total synthesis of (-)-secu'amamine A has been achieved, showcasing the application of modern asymmetric methods to this class of alkaloids. kaist.ac.kr Furthermore, formal asymmetric syntheses of related compounds have been reported, often relying on key stereocontrolled reactions to establish the desired absolute configuration. researchgate.net The development of stereocontrolled oxidation and rearrangement reactions on the piperidine core has provided a general solution for accessing various C4-oxygenated securinine-type alkaloids, including secu'amamine D, with diverse stereochemistries. researchgate.net

"Synthesis First" Approach for Natural Product Discovery

The traditional paradigm in natural product chemistry involves the isolation and structure elucidation of a compound from a natural source, followed by its chemical synthesis. The "synthesis first" or "natural product anticipation" approach inverts this workflow. nih.gov This strategy leverages biosynthetic insights and advanced synthetic methods to predict and synthesize putative natural products before they are isolated and identified from their natural source. researchgate.net

This approach has been successfully applied in the Securinega alkaloid field. By considering plausible biosynthetic pathways, researchers have synthesized predicted analogs and then verified their presence in the natural source. nih.gov For example, the discovery of two new Securinega alkaloids, securingines H and I, was enabled by this "synthesis first" strategy. nih.gov

This innovative approach not only represents a valuable tool for the discovery of new natural products but also deepens our understanding of biosynthetic pathways. researchgate.netnih.gov The synthesis of C4-oxygenated securinine-type alkaloids, including secu'amamine D, has benefited from this approach, which provides a systematic way to explore the structural diversity of this fascinating family of natural products. researchgate.net

Structure Activity Relationships Sar of Securinega Amamine D and Analogs

Influence of Structural Features on Biological Activity

The biological activity of Securinega alkaloids is intrinsically linked to their rigid, tetracyclic architecture. rsc.orgresearchgate.net Research into simplified analogs has revealed that the BCD ring system, in particular, is essential for cytotoxic activity. probes-drugs.org Securinega amamine D possesses the characteristic core but is distinguished by the presence of a methoxy (B1213986) group at the C4 position of the piperidine (B6355638) A-ring. nih.gov

While many Securinega alkaloids exhibit potent biological effects, including antitumor and neuroprotective properties, this compound itself has shown a lack of cytotoxic activity in preliminary screenings. researchgate.netthieme.de In a study evaluating its effect on P388 and HL-60 cancer cell lines, this compound was found to be inactive at concentrations up to 100 μM. researchgate.netnih.gov This contrasts with other members of the family, such as the dimeric alkaloid flueggenine D, which demonstrated significant activity in the same study. researchgate.net This suggests that the specific substitution pattern on the core scaffold, such as the C4-methoxy group in this compound, can profoundly diminish or abolish certain biological activities. The presence of a hydroxyl group at the C4 position in other analogs has been identified as a potential "handle" for bio-orthogonal functionalization, highlighting the importance of this position in modulating the molecule's properties and potential for creating targeted drug constructs. thieme.de

Impact of Stereochemistry on Pharmacological Profiles

The stereochemical configuration of the fused ring system is a critical determinant of the pharmacological profile of Securinega alkaloids. researchgate.net The complex, three-dimensional arrangement of the molecule dictates its interaction with biological targets. Secu'amamine D is the C4-methoxy congener of phyllantidine. nih.gov Phyllantidine, in turn, is understood to be the product of a 1,2-Meisenheimer rearrangement of the N-oxide derivative of allosecurinine, another well-known Securinega alkaloid. nih.gov This relationship underscores the defined and complex stereochemistry of Secu'amamine D.

The total synthesis of Secu'amamine D and other C4-oxygenated analogs necessitates precise stereocontrol. researchgate.net Synthetic strategies have been developed that involve controlled oxidation, rearrangement, and epimerization at the N1, C2, and C4 positions of the piperidine ring to achieve the correct stereoisomer. researchgate.netacs.org The importance of stereochemistry is further illustrated in the synthesis of securinine (B1681715) analogs. For example, the Michael addition of amines across the C14-C15 double bond of the securinine backbone is not stereospecific and results in a mixture of S and R isomers. nih.gov These isomers were found to have significantly lower neuritogenic activity compared to stereochemically pure bivalent securinine analogs, demonstrating that a specific stereochemical orientation is required for optimal biological effect. nih.gov

Role of Specific Moiety Modifications (e.g., C12, C14, C15 on securinine backbone)

To explore the SAR of the Securinega scaffold, extensive modifications have been made to the more abundant monomer, securinine. These studies provide valuable insights into how changes at specific positions on the butenolide D-ring (C12, C14, C15) can modulate biological activity. researchgate.netresearchgate.net

C12 Position: The C12 position is a key point of connection in some dimeric Securinega alkaloids. For instance, flueggenines D and I feature a C12-C15' linkage between two monomeric units. rsc.orgacs.org Synthetically, this bond has been successfully formed using a Stille cross-coupling reaction, a method chosen for its high chemofidelity after attempts to use an accelerated Rauhut-Currier reaction proved unsuccessful for this specific linkage. researchgate.netacs.orgscite.ai

C14 Position: Modifications at the C14 position have yielded contrasting results, providing a clear SAR profile. The introduction of an aryl group at C14 via a Suzuki cross-coupling reaction resulted in analogs that were essentially inactive against the HCT-116 colon cancer cell line. nih.govnih.gov Conversely, introducing an acetylenic linker at the same C14 position through a Sonogashira coupling reaction led to a significant increase in cytotoxic potency against the same cell line. nih.govnih.gov

C15 Position: The C15 position is another critical site for modification and dimerization. The C14-C15' linkage, prevalent in dimers like flueggenine C, can be formed stereoselectively using an accelerated Rauhut-Currier reaction. researchgate.netacs.org Furthermore, attaching a bivalent mimetic to the C15 position has been shown to be advantageous for inducing cell differentiation and for reversing P-glycoprotein mediated multidrug resistance in cancer cells. researchgate.netresearchgate.net

Biological Activities and Preclinical Mechanistic Investigations

Antimicrobial Properties

Currently, there is a lack of specific research data detailing the antimicrobial properties of securinega amamine D. Scientific investigations into its activity against specific microorganisms have not been found in the available literature.

Anti-inflammatory Effects

Detailed studies concerning the anti-inflammatory effects of this compound are not presently available in the scientific literature. Therefore, its mechanisms of action in modulating inflammatory pathways have not been elucidated.

Cytotoxic and Anticancer Activities

Specific data on the cytotoxic and anticancer activities of this compound, including its efficacy against various cancer cell lines, its mechanisms of action within cellular systems, and its potential to reverse multi-drug resistance phenotypes, are not available in the current body of scientific research.

Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the compound This compound concerning the biological activities outlined in the requested sections.

Studies on the Securinega genus of plants have identified numerous alkaloids, with research largely concentrated on the most abundant compound, securinine (B1681715). nih.govresearchgate.net This primary alkaloid has been investigated for various pharmacological effects, including central nervous system stimulation and potential anticancer properties. nih.govresearchgate.net

The compound this compound (also referred to as secu'amamine D) has been successfully isolated from the wood of Securinega suffruticosa var. amamiensis. nih.gov In the study detailing its isolation, secu'amamine D was evaluated for its cytotoxic activity against two cancer cell lines. nih.govacs.org However, this remains the only biological activity directly assessed for this specific compound in the available literature.

Further research, including total synthesis of secu'amamine D, has been accomplished, which may facilitate future biological studies. nih.govkaist.ac.kr While plants containing Securinega alkaloids have been used in traditional medicine for conditions like malaria, specific anti-pathogenic or other bioactivities have not been experimentally validated for secu'amamine D itself. nih.gov

Therefore, content for the following sections cannot be generated as there are no specific findings for this compound:

Other Emerging Bioactivities

Anti-pathogenic Activities (e.g., Antimalarial)

Further preclinical investigations are required to determine if this compound possesses any of the biological activities listed above.

Molecular Mechanisms and Signaling Pathways

Extensive searches of scientific literature and databases did not yield specific information regarding the molecular mechanisms and signaling pathways associated with this compound. The following subsections detail the areas where data is currently unavailable.

Involvement of JAK/STAT Signaling Cascade

There is currently no available research data detailing the involvement of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade in the biological activities of this compound.

Role of PI3K/AKT/mTOR Pathway Modulation

The role of the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/AKT/mTOR) pathway in the mechanistic action of this compound has not been elucidated in any publicly available scientific studies.

MAPK Pathway Interactions

Interactions between this compound and the mitogen-activated protein kinase (MAPK) pathway have not been reported in the current scientific literature.

Specific Protein Target Interactions (e.g., HDAC1, HSP90AB, JAK2, PRMT5, PTGS2, TERT)

There is no available data from preclinical investigations identifying specific protein target interactions for this compound, including with histone deacetylase 1 (HDAC1), heat shock protein 90 alpha family class B member 1 (HSP90AB), Janus kinase 2 (JAK2), protein arginine methyltransferase 5 (PRMT5), prostaglandin-endoperoxide synthase 2 (PTGS2), or telomerase reverse transcriptase (TERT).

Interaction with Tubulin

While other oligomeric alkaloids from the Securinega genus have been investigated for their potential to bind to tubulin, specific studies on the interaction between this compound and tubulin are not present in the available scientific literature.

Analytical Methodologies in Securinega Amamine D Research

Chromatographic Techniques for Analysis and Quantification

Chromatographic methods are fundamental in the initial separation and subsequent quantification of securinega amamine D from complex mixtures, such as plant extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of Securinega alkaloids like this compound. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. In a typical workflow, a crude extract from a natural source, such as the twigs of Flueggea suffruticosa, is first subjected to partitioning with a solvent like chloroform (B151607). nih.govresearchgate.net This extract is then analyzed by LC-MS. nih.govresearchgate.net

The system often employs a reversed-phase column, such as a C18 column, for separation. nih.govrestek.com The mobile phase composition is carefully chosen to achieve optimal separation of the various alkaloids present in the mixture. nih.gov Detection is carried out using a mass spectrometer, often equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.govup.ac.za Specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provide high selectivity and sensitivity for quantification. up.ac.zawaters.com For instance, in the analysis of related Securinega alkaloids, specific m/z transitions are monitored to identify and quantify the target compounds. nih.govresearchgate.net This MS-guided approach allows for the targeted isolation of compounds of interest, even when present in minute quantities. nih.govresearchgate.net

The use of derivatization agents can sometimes be employed to enhance the chromatographic properties and ionization efficiency of analytes, although direct analysis is also common. mdpi.comchromforum.org The validated LC-MS/MS methods demonstrate good linearity, accuracy, and precision, with low limits of quantification, making them suitable for the quantitative determination of these alkaloids in various biological matrices. nih.govwaters.com

Spectroscopic Techniques for Characterization and Purity Assessment

Once isolated, spectroscopic techniques are indispensable for the detailed structural characterization and purity assessment of this compound.

Advanced NMR Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the complex structures of Securinega alkaloids. nih.govfigshare.com One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial information about the proton and carbon framework of the molecule. nih.gov However, for unambiguous assignment of all atoms and to determine the connectivity within the molecule, advanced two-dimensional (2D) NMR experiments are essential. scite.ai

These experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons. scite.ai

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. scite.ai

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. scite.ai

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. rsc.org

The structure of this compound, along with other new Securinega alkaloids like secu'amamines B and C, was elucidated using these spectroscopic methods. nih.govacs.org The detailed analysis of these 2D NMR spectra allows for the complete assignment of the proton and carbon signals and the establishment of the planar structure and relative configuration of the alkaloid. figshare.comscite.ai

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 69.1 | 3.31 (d, 2.0) |

| 3 | 38.0 | 1.75 (m), 2.09 (m) |

| 4 | 75.7 | 4.01 (br s) |

| 5 | 41.5 | 1.96 (m), 2.21 (m) |

| 6 | 59.5 | 2.84 (m), 3.00 (m) |

| 7 | 60.8 | 3.20 (m) |

| 8 | 117.8 | 5.88 (s) |

| 9 | 168.0 | |

| 12 | 174.1 | |

| 13 | 79.9 | 4.81 (s) |

| 14 | 33.7 | 2.45 (dd, 14.0, 5.0), 2.63 (dd, 14.0, 2.0) |

| 15 | 101.9 | 5.01 (s) |

| OMe | 56.3 | 3.38 (s) |

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a chiroptical technique that is particularly valuable for determining the absolute configuration of chiral molecules like this compound. semanticscholar.orgnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. semanticscholar.org The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's three-dimensional structure. researchgate.net

For complex molecules, the experimental ECD spectrum is often compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.govresearchgate.net This comparison allows for the unambiguous assignment of the absolute stereochemistry. nih.gov The absolute configuration of many Securinega alkaloids has been established or confirmed using this approach. researchgate.netresearchgate.net The ECD spectrum of this compound would be compared to those of structurally related compounds and to calculated spectra to confirm its absolute configuration. researchgate.netresearchgate.net Derivatization of the molecule can also be used to amplify the chiroptical response, making the ECD analysis more reliable for molecules that are otherwise UV-transparent. rsc.org

X-ray Crystallography for Structural Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data can be used to construct a detailed three-dimensional model of the molecule, showing the precise positions of all atoms. researchgate.net

Future Perspectives in Securinega Amamine D Research

Enabling Systematic Biological Studies through Advanced Synthesis

The intricate architecture of Securinega alkaloids, including secu'amamine D, has long captivated chemists. hku.hknih.gov Historically, significant research has focused on constructing the fundamental tetracyclic framework of these compounds. hku.hkdntb.gov.ua However, the more complex, higher-order, and oxidized variations have been less explored due to a lack of suitable chemical technologies. hku.hk Recent advancements in synthetic strategies are beginning to overcome these hurdles.

A key challenge has been the synthesis of high-oxidation state Securinega alkaloids, a category to which secu'amamine D belongs. researchgate.net A general synthetic solution for these complex molecules is crucial for conducting systematic biological investigations. nih.gov The development of stereocontrolled oxidation, rearrangement, and epimerization techniques targeting the piperidine (B6355638) core of the (neo)securinane scaffold is a significant step forward. dntb.gov.ua These methods provide a foundational solution to access a wide variety of securinine-type natural products with diverse oxidative and stereochemical features. dntb.gov.uaresearchgate.net

For instance, a divergent synthesis approach has been successfully employed to create various C4-oxygenated securinine-type alkaloids, such as securingines A, C, and D, securitinine (B1158410), and secu'amamine D. dntb.gov.ua This was achieved through controlled modifications at the N1 and C2–C4 positions of the piperidine core. dntb.gov.ua Such synthetic capabilities are not only vital for confirming the structures of isolated natural products but also for producing sufficient quantities for in-depth biological evaluation. The ability to synthesize these complex molecules opens the door to a more thorough understanding of their biological activities and potential applications. nih.gov

Leveraging "Synthesis First" for Novel Natural Product Discovery

The traditional path of natural product research involves the isolation and structural elucidation of a compound from a natural source, followed by its chemical synthesis. nih.govnih.gov However, this process can be challenging, especially when the target compound is present in minuscule amounts, likening the effort to finding "a needle in a haystack." nih.govnih.gov A "synthesis first" or "natural product anticipation through synthesis" strategy offers a paradigm shift. nih.govresearchgate.net This approach leverages biosynthetic insights and advanced synthetic methods to create presumed natural products before they are even discovered in nature. nih.govnih.gov

This strategy was recently used to discover two new Securinega alkaloids, securingines H and I. nih.govresearchgate.net Researchers anticipated that 4-desmethoxy analogs of the known securingine A might exist naturally. nih.gov By synthesizing these anticipated compounds first, they were then able to search for and confirm their presence in Flueggea suffruticosa. nih.gov The structural analysis of the newly discovered securingines H and I suggests they are biosynthetic derivatives of secu'amamine E and securinol A. nih.govnih.gov

This "synthesis first" approach holds significant promise for the discovery of other novel alkaloids, potentially including new analogs of secu'amamine D. By predicting plausible biosynthetic modifications to the known Securinega framework, chemists can synthetically generate a library of new, yet-to-be-discovered compounds. These synthetic molecules can then guide the search for their natural counterparts, accelerating the discovery of new natural products. nih.gov

Expanding Phytochemical and Genetic Studies of Plant Sources

Securinega alkaloids have been identified in a limited number of plant genera, primarily Securinega, Flueggea, Margaritaria, and Breynia within the Phyllanthaceae family. nih.govacs.org While plants like Securinega suffruticosa and Flueggea virosa are known sources, a comprehensive phytochemical investigation across all potential host species has not been conducted. nih.govijagri.orgscirp.org Expanding these studies to a wider range of plants is crucial for discovering new alkaloids and understanding the botanical distribution of compounds like secu'amamine D. nih.gov

Securinega virosa, a versatile medicinal plant, has been found to contain a variety of phytochemicals, including alkaloids, saponins, tannins, and flavonoids. ijagri.orgjapsonline.comcabidigitallibrary.org Similarly, Securinega suffruticosa is a rich source of diverse Securinega alkaloids. scispace.comresearchgate.net However, the full alkaloid profile of these and related species is likely not yet fully characterized. Further phytochemical analysis of these plants, particularly the roots, which are often used in traditional medicine, could reveal novel structural variations of known alkaloids or entirely new compounds. researchgate.netmdpi.com

In conjunction with phytochemical studies, genetic analysis of these plants is needed. nih.gov Understanding the biosynthetic pathways at a genetic level can provide invaluable insights. acs.org For example, the discovery of a berberine (B55584) bridge enzyme (BBE)-like enzyme in Flueggea suffruticosa that catalyzes the formation of a complex heptacyclic Securinega alkaloid derivative, fluesuffine A, sheds light on how these intricate structures are assembled in nature. acs.orgsci-hub.box Such genetic information can inform "synthesis first" strategies and potentially enable the production of these complex molecules through biotechnological approaches. acs.org

Deeper Elucidation of Pharmacological Properties and Potential Research Applications

The Securinega alkaloids exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. scispace.comresearchgate.netscite.ai Securinine (B1681715), the most well-known member of this family, has demonstrated activity against the central nervous system and shows anticancer properties. nih.govresearchgate.net While some studies have evaluated the cytotoxicity of secu'amamine D against cancer cell lines, a comprehensive understanding of its pharmacological profile is still lacking. acs.orgnih.gov

Further research is needed to fully explore the potential of secu'amamine D and its analogs as antimicrobial and anticancer agents. ontosight.ai Modifications to the core securinine structure have been shown to influence bioactivity. nih.gov For instance, research indicates that modifications at specific sites on the securinine molecule can enhance antitumor activity. nih.gov This suggests that synthetic analogs of secu'amamine D could be designed to optimize its therapeutic properties.

The development of general synthetic routes to high-oxidation state Securinega alkaloids will facilitate these pharmacological studies by providing the necessary quantities of pure material. nih.gov These compounds can then be used as research tools to probe biological pathways. For example, securinine's role as a GABA receptor antagonist makes it a valuable tool in neuroscience research. smolecule.com A deeper investigation into the mechanism of action of secu'amamine D could reveal new molecular targets and potential applications in drug discovery and development. nih.gov

Development of Novel Chemical Methodologies for Complex Analogues

The synthesis of complex natural products like the Securinega alkaloids drives the development of new chemical reactions and strategies. nih.govuzh.ch The unique and congested structures of these molecules present significant challenges that inspire innovation in synthetic chemistry. nih.gov While numerous total syntheses of various Securinega alkaloids have been achieved, the creation of more complex analogs, particularly oligomeric and highly oxidized forms, remains an active area of research. hku.hknih.gov

Recent breakthroughs include the development of methods for the synthesis of dimeric Securinega alkaloids, like flueggenines D and I, using strategies such as Stille cross-coupling and conjugate reduction. kaist.ac.krnih.gov For high-oxidation state alkaloids, a VO(acac)2-mediated regioselective Polonovski reaction has proven effective. kaist.ac.kracs.org Additionally, fragment-coupling strategies combined with late-stage modifications have enabled the collective synthesis of several C4-oxygenated securinine-type natural products. dntb.gov.uanih.gov

Future work will likely focus on creating even more complex analogs. The development of methods to forge previously inaccessible linkages, such as the C12-C15' bond in certain dimers, opens the door to synthesizing trimeric or even higher-order Securinega natural products. nih.gov Furthermore, the ability to install functional groups, like a hydroxyl group, at specific positions on the alkaloid scaffold provides a handle for biofunctional derivatization. thieme-connect.com These synthetic advancements will not only allow for the creation of novel molecular architectures but also enable the production of probes to study the biological functions of these fascinating alkaloids.

Q & A

Q. What are the key structural features of securinega amamine D that complicate its total synthesis?

this compound features a fused tetracyclic core with a conjugated β-butyrolactone moiety and a piperidine heterocycle. Its synthesis is challenged by the absence of functional handles for derivatization and the electrophilic nature of the β-butyrolactone, which limits modification without disrupting biological activity . Additionally, stereochemical control at the C4-hydroxy group and N1 position requires precise strategies to avoid epimerization during synthetic steps .

Methodological Insight : Synthetic approaches often use late-stage oxidations and stereocontrolled rearrangements. For example, VO(acac)₂-mediated Polonovski reactions enable selective oxidation at C2-C4 positions, while HAT (hydrogen-atom-transfer) epimerization ensures correct stereochemistry .

Q. How do researchers address contradictions in NMR data during structural elucidation of this compound?

Contradictions arise from overlapping signals in crowded regions (e.g., C4-hydroxy and piperidine protons) and configurational ambiguities. Researchers use advanced techniques:

Q. What strategies enable stereochemical diversification in the piperidine core during this compound synthesis?

Key methods include:

- 1,2-Meisenheimer rearrangements for N-oxidation and subsequent stereochemical inversion .

- Aza-Michael additions to construct the tetracyclic framework, as in Snyder’s titanium-catalyzed cyclization .

- Late-stage epimerization via light-mediated isomerization to access C4-epimers like 4-epi-phyllanthine .

Case Study : Han et al. achieved C4-hydroxy control using HAT-mediated epimerization of diol intermediates, enabling divergent synthesis of secu'amamine A and fluvirosaones .

Q. How do researchers resolve contradictions between biosynthetic hypotheses and synthetic data for securinega alkaloids?

Biosynthetic proposals (e.g., dehydration of neosecurinanes to securinanes) are tested via biomimetic synthesis. For example:

- Dehydration of secu'amamine E yields allosecurinine, supporting the hypothesis that neosecurinanes are precursors .

- Isotopic labeling of tyrosine-derived fragments tracks carbon transfer during menisdaurilide biosynthesis .

Contradiction : Some alkaloids (e.g., bubbialidine) lack expected intermediates, suggesting alternative pathways. Synthetic studies using Stille cross-coupling and Rauhut-Currier reactions provide evidence for non-enzymatic oligomerization .

Q. What methodological advances address the synthesis of high-oxidation-state securinega alkaloids like this compound?

Recent breakthroughs include:

- VO(acac)₂-mediated Polonovski reactions for regioselective C2-C3 dehydrogenation, enabling access to 2,3-dehydroallosecurinine—a key intermediate .

- Photoredox catalysis for late-stage C–H functionalization, bypassing protective-group strategies .

- Collective synthesis of seven C4-oxygenated alkaloids via a unified piperidine diversification strategy .

Q. Synthetic Yield Comparison :

| Alkaloid | Steps | Overall Yield | Key Step |

|---|---|---|---|

| Secu'amamine D | 12 | 8.5% | Aza-Michael/aldol cascade |

| Flueggenine C | 9 | 12% | Accelerated Rauhut-Currier |

Q. How do researchers validate the bioactivity of this compound given its structural complexity?

- Targeted derivatization : Installing biofunctional handles (e.g., C4-hydroxy groups) enables conjugation with fluorescent probes or affinity tags .

- Cytotoxicity assays : Early studies on secu'amamine E showed no activity against P388 leukemia cells, prompting focus on anti-inflammatory or neuroactive targets .

- Molecular editing : Single-atom deletion (e.g., converting securinine to norsecurinine) reveals structure-activity relationships .

Methodological Resources

- Stereochemical Analysis : Use CD spectra and NOESY correlations to resolve configurational ambiguities .

- Synthetic Tools : Titanium-catalyzed cyclizations, HAT epimerization, and Polonovski reactions .

- Data Repositories : Refer to KAIST’s synthetic protocols and Nature Communications’ collective synthesis workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.